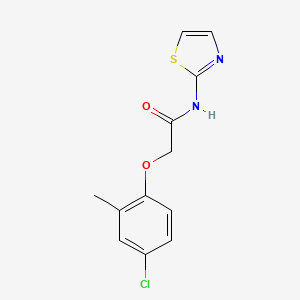

![molecular formula C20H15NOS B5601928 2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)

2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been documented through various methods. For instance, the synthesis of benzoxazole and thiophene derivatives involves diazotisation and coupling reactions, followed by oxidation processes to achieve the desired structures, showcasing the complexity and versatility of synthetic routes in creating these compounds (Sabnis & Rangnekar, 1990). Another study reported the creation of benzoxazole derivatives through an aerobic approach, highlighting the role of catalysis in the synthesis of complex organic molecules (Chai et al., 2013).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular geometry of benzoxazole derivatives. For example, a study on the crystal structure of a benzoxazole compound revealed the planarity of benzoxazole and thiazole rings and the perpendicular orientation of the phenyl ring, highlighting the importance of molecular geometry in understanding the chemical behavior of these compounds (Mabied et al., 2014).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions that modify their structure and properties. The transformation of oxazoles into thiazoles through reactions with amines demonstrates the reactivity of benzoxazole derivatives and their potential for generating new compounds with different properties (Kalcheva et al., 1993).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as fluorescence behavior, are of significant interest. For instance, a study on benzobisoxazole synthesis revealed its fluorescent properties, which are crucial for applications in materials science and biological imaging (Chai et al., 2013).

Applications De Recherche Scientifique

Anti-Inflammatory Applications

The 2-(2-arylphenyl)benzoxazole moiety has been identified as a novel and selective ligand for the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain. Compounds derived from this scaffold demonstrated selective inhibition of COX-2, showing potential as anti-inflammatory agents with potency comparable to, or better than, clinically used NSAIDs like celecoxib and diclofenac (Kapileswar Seth et al., 2014).

Fluorescent Probes for Sensing Applications

Benzoxazole derivatives have been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit high sensitivity and selectivity towards pH changes and specific metal ions, indicating their utility in bioimaging and environmental monitoring (Kiyoshi Tanaka et al., 2001).

Synthetic Methodologies

Efficient one-step synthesis methods for benzoxazoles in aqueous media have been explored, highlighting the versatility of these compounds in organic synthesis and their potential for large-scale production. Such methodologies offer advantages in terms of environmental friendliness and cost-effectiveness (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).

Antimicrobial Activities

Benzoxazole derivatives have been evaluated for their antimicrobial properties against a broad spectrum of microorganisms, including resistant strains. These compounds have shown potent activities, suggesting their potential as lead compounds for the development of new antimicrobial agents (T. Ertan-Bolelli et al., 2016).

Antitumor Properties

Novel antitumor 2-(4-aminophenyl)benzothiazoles, a closely related class of compounds, have exhibited selective and potent antitumor properties in vitro and in vivo. This research underscores the potential of benzothiazole and benzoxazole derivatives in cancer therapy, with specific compounds showing promise due to their ability to overcome metabolic inactivation and enhance drug solubility through amino acid conjugation (T. Bradshaw et al., 2002).

Propriétés

IUPAC Name |

2-[(4-phenylphenyl)methylsulfanyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-23-20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGKUJNGPXYSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

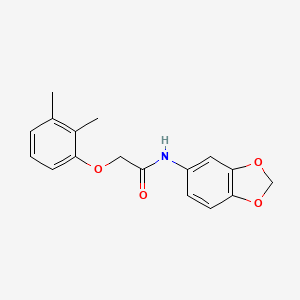

![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

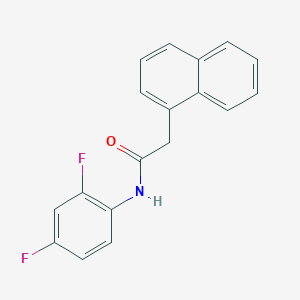

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)

![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)

![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)

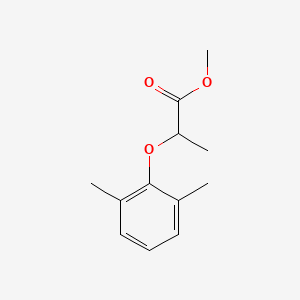

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)